N-Succinimidyloxycarbonylpentyl Methanethiosulfonate
Overview
Description
(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate is a small molecule compound that has garnered attention in the field of medical research due to its potential therapeutic effects. This compound is known for its unique chemical structure, which includes a pyrrolidinone ring and a hexanoate chain with a methylsulfonylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate typically involves multi-step organic reactions. One common method includes the reaction of 6-methylsulfonylsulfanylhexanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester . This intermediate is then reacted with 2,5-dioxopyrrolidin-1-amine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires stringent control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity . The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate undergoes various chemical reactions, including:
Oxidation: The methylsulfonylsulfanyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The NHS ester group can participate in nucleophilic substitution reactions with amines to form amide bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions typically occur in the presence of a base like triethylamine (TEA) under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a crosslinking agent in polymer chemistry.
Biology: Employed in the modification of proteins and peptides, particularly in the formation of stable amide bonds.
Medicine: Investigated for its potential therapeutic effects, including anticonvulsant properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant effects . Additionally, the compound can modify lysine residues in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its broad-spectrum anticonvulsant activity.
®-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: A novel EAAT2 modulator with potent antiseizure activity.
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Used as a crosslinking agent in protein chemistry.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate stands out due to its unique combination of a pyrrolidinone ring and a hexanoate chain with a methylsulfonylsulfanyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6S2/c1-20(16,17)19-8-4-2-3-5-11(15)18-12-9(13)6-7-10(12)14/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIKTTIJCNVVSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394317 | |
Record name | (2,5-dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76078-81-4 | |
Record name | (2,5-dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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